molecular formula C14H11N5O2S B12165309 N'-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide

N'-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide

Cat. No.: B12165309
M. Wt: 313.34 g/mol
InChI Key: SJXUPLFHWRYJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide typically involves multiple steps. One common method starts with the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . This is followed by the condensation of the resulting intermediate with pyrazine-2-carbohydrazide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance yield and efficiency . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: This compound can participate in nucleophilic substitution reactions, often involving halogenated intermediates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated intermediates in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, it is believed to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide stands out due to its unique combination of the benzothiazole and pyrazine moieties, which confer distinct biological activities. Its potential as an anti-tubercular agent and its diverse applications in various scientific fields make it a compound of significant interest.

Properties

Molecular Formula

C14H11N5O2S

Molecular Weight

313.34 g/mol

IUPAC Name

N'-acetyl-3-(1,3-benzothiazol-2-yl)pyrazine-2-carbohydrazide

InChI

InChI=1S/C14H11N5O2S/c1-8(20)18-19-13(21)11-12(16-7-6-15-11)14-17-9-4-2-3-5-10(9)22-14/h2-7H,1H3,(H,18,20)(H,19,21)

InChI Key

SJXUPLFHWRYJNG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNC(=O)C1=NC=CN=C1C2=NC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.